molecular formula C9H12N8O2 B3640727 N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE

N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE

Cat. No.: B3640727
M. Wt: 264.24 g/mol
InChI Key: IADNWMQHKBHDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE is a compound that features two 1H-1,2,4-triazole rings attached to a pentanediamide backbone. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. Compounds containing triazole rings are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE typically involves the reaction of pentanediamide with 1H-1,2,4-triazole derivatives under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms 1,2,4-triazole rings . The reaction is usually carried out in the presence of a copper catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .

Scientific Research Applications

N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE involves its interaction with biological targets through the triazole rings. These rings can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit DNA synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE is unique due to its specific arrangement of triazole rings and the pentanediamide backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N'-bis(1H-1,2,4-triazol-5-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N8O2/c18-6(14-8-10-4-12-16-8)2-1-3-7(19)15-9-11-5-13-17-9/h4-5H,1-3H2,(H2,10,12,14,16,18)(H2,11,13,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADNWMQHKBHDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)CCCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Reactant of Route 5
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.